molecular formula C28H42N6O12S B10797069 Biotin-DEVD-CHO (trifluoroacetate salt)

Biotin-DEVD-CHO (trifluoroacetate salt)

Cat. No.: B10797069
M. Wt: 686.7 g/mol
InChI Key: NOYOANDLKBWUGA-KSMLJOLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and -7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis, a form of programmed cell death. The compound’s full chemical name is N-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-α-aspartyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, trifluoroacetate salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-DEVD-CHO typically involves the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). The reaction conditions often include the use of formic acid as a solvent, with the final product being purified to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of Biotin-DEVD-CHO involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to form the DEVD peptide, followed by biotinylation and formylation. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly in the context of its interaction with caspases. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of Biotin-DEVD-CHO include formic acid, biotin, and the DEVD peptide sequence. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .

Major Products Formed

The major product formed from the reactions involving Biotin-DEVD-CHO is the biotinylated DEVD peptide, which is used for affinity purification and detection of active caspases .

Scientific Research Applications

Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary applications include:

Mechanism of Action

Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and -7. The DEVD peptide sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

    Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and -7 inhibitor.

    Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence (Val-Ala-Asp).

Uniqueness

Biotin-DEVD-CHO is unique due to its biotinylation, which allows for easy detection and purification using streptavidin conjugates. This feature makes it particularly useful in biochemical assays and affinity purification techniques .

Properties

Molecular Formula

C28H42N6O12S

Molecular Weight

686.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI Key

NOYOANDLKBWUGA-KSMLJOLJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.